molecular formula C15H21NO4 B8137614 Boc-(Phenethyl)Gly-OH

Boc-(Phenethyl)Gly-OH

Cat. No. B8137614
M. Wt: 279.33 g/mol
InChI Key: ZRHNALVSXAVNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952306

Procedure details

A solution of the ester 14-1 (1.7 g, 5.5 mmol), 11.1 mL 1N LiOH and 11 mL MeOH was stirred at room temperature for 16 h. The mixture was poured into water/EtOAc and acidified with 1N HCl to pH≈3. After extraction with EtOAc (2×), the organic layers were washed with brine, dried (MgSO4) and evaporated to give 14-2 as a foam which was used as such in the next step. ##STR97##
Name
ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
water EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:22])[CH2:5][N:6]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)C.[Li+].[OH-].CO.Cl>O.CCOC(C)=O>[C:18]([O:17][C:15]([N:6]([CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH2:5][C:4]([OH:22])=[O:3])=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:1.2,5.6|

Inputs

Step One
Name
ester
Quantity
1.7 g
Type
reactant
Smiles
C(C)OC(CN(CCC1=CC=CC=C1)C(=O)OC(C)(C)C)=O
Name
Quantity
11.1 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
11 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
water EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc (2×)
WASH
Type
WASH
Details
the organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)O)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.